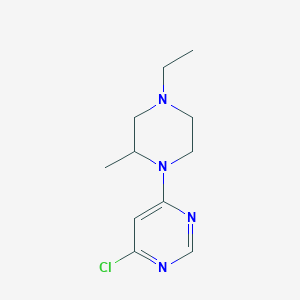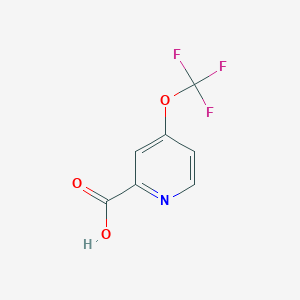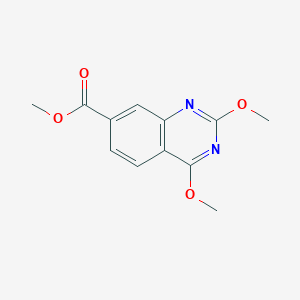
Methyl 2,4-dimethoxyquinazoline-7-carboxylate
Übersicht
Beschreibung
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “Methyl 2,4-dimethoxyquinazoline-7-carboxylate” and its derivatives has been a subject of research. For instance, quinazolinone derivatives have been synthesized with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a molecular weight of 248.23 . Its UV-visible spectrum shows absorption maxima at 232 and 315 nm, indicating the presence of a conjugated system in the molecule.
Physical And Chemical Properties Analysis
“Methyl 2,4-dimethoxyquinazoline-7-carboxylate” has a melting point of 202-204°C and is soluble in most organic solvents, including chloroform, ethanol, and DMSO.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Methyl 2,4-dimethoxyquinazoline-7-carboxylate derivatives have been synthesized for various applications. One approach involves the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles, using microwave technology for process enhancement (Lerestif et al., 1999).
- Structural analysis of similar compounds, like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, was conducted through X-ray structural analysis, providing insights into their molecular configuration (Rudenko et al., 2012).
Biological Activities and Applications
- Quinazoline derivatives show promise in cancer research. For example, 6,7-dimethoxyquinazoline derivatives have been evaluated for their inhibitory activities on VEGFR-2 and EGFR, key enzymes in cancer cell proliferation (Garofalo et al., 2011).
- These compounds have also been studied for their potential as tyrosine kinase inhibitors, particularly in the context of the epidermal growth factor receptor, which is significant in cancer therapy (Rewcastle et al., 1996).
- There's also research into the synthesis of novel N3 aryl/heteroaryl substituted 6,7-dimethoxyquinazolin-4(3H)-ones, showing potential as anticonvulsant agents (Das et al., 2014).
Imaging and Diagnostic Applications
- Radiolabeled 6,7-dimethoxyquinazoline derivatives have been explored for their potential in diagnostic imaging, particularly using PET scans for tumor imaging, demonstrating their biodistribution and uptake in proliferating tissues (Fredriksson et al., 1999).
Other Relevant Applications
- Synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions indicates potential applications in organic chemistry and material science (Bandgar & Pandit, 2003).
- The synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxylates, related to 6,7-dimethoxyquinazoline, show antioxidant properties, pointing to potential applications in pharmacology (Saraiva et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-8-5-4-7(11(15)17-2)6-9(8)13-12(14-10)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCOGXWQGDKGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CC(=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethoxyquinazoline-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)

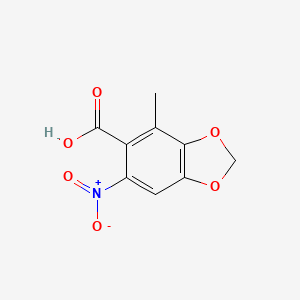
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
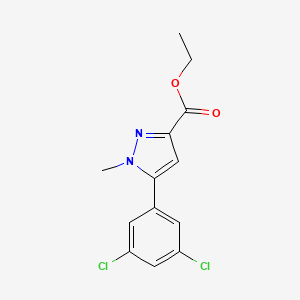
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
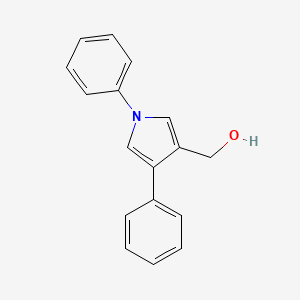
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)
![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
